Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate follows IUPAC guidelines for peptide derivatives. The parent structure is identified as a methyl ester of propanoic acid, substituted at the second carbon by a propanamido group. The propanamido group itself is further substituted at the second position by a tert-butoxycarbonyl-protected amino moiety. The full IUPAC name is derived as follows:
- Methyl ester terminus : The terminal carboxylic acid is esterified with methanol, yielding "methyl propanoate."
- Substituent at C2 : A propanamido group (-NH-C(O)-CH2-) is attached to the second carbon of the propanoate backbone.
- Boc-protected amino group : The propanamido nitrogen is substituted with a tert-butoxycarbonyl (Boc) group, resulting in "2-{[(tert-butoxy)carbonyl]amino}propanamido."
Thus, the complete IUPAC name is This compound . Synonyms include Boc-D-Ala-D-Ala-OMe, reflecting its stereochemical configuration (R,R) when both alanine residues are in the D-form. The molecular formula is C12H22N2O5 , with a molecular weight of 274.31 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₅ |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 59602-19-6 |
Crystallographic Analysis and Bond Geometry
X-ray crystallographic studies of related Boc-protected dipeptides, such as Boc-D-Val-Ala-Leu-Ala-OMe, reveal extended beta-conformations stabilized by antiparallel beta-sheet hydrogen bonding. In these structures, the peptide backbone adopts a planar arrangement, with bond angles and lengths consistent with sp³ hybridization at nitrogen and sp² hybridization at carbonyl carbons. The tert-butoxycarbonyl group introduces steric bulk, influencing packing efficiency and intermolecular interactions.
Key bond geometries include:
- N–C(O) bond length : ~1.33 Å (amide bond)
- C–O bond length in ester group : ~1.21 Å
- Bond angles around the alpha-carbon : ~109.5°, consistent with tetrahedral geometry.
The crystal lattice is stabilized by four N–H···O hydrogen bonds per molecule, forming an antiparallel beta-sheet motif. Disordered solvent molecules in the lattice suggest weak van der Waals interactions, though specific solvent-peptide interactions are absent.
Stereochemical Configuration Analysis (DL vs. L/D Isomers)
The compound exists as a diastereomeric pair due to the presence of two chiral centers at the alpha-carbons of the alanine residues. In the (R,R) configuration (Boc-D-Ala-D-Ala-OMe), both alanine residues adopt the D-form, whereas the (S,S) configuration corresponds to the L-form. The stereochemical assignment is confirmed via X-ray diffraction, which resolves the absolute configuration of crystallized samples.
Comparative analysis with Boc-(D)-Met-(L)-Ala-OMe highlights the impact of mixed stereochemistry on molecular conformation. Heterochiral peptides (e.g., D-Met-L-Ala) exhibit torsional strain due to conflicting side-chain orientations, whereas homochiral peptides (e.g., D-Ala-D-Ala) adopt low-energy conformations with minimized steric clashes.
Comparative Structural Analysis with Analogous Dipeptide Derivatives
Structural comparisons with Boc-protected dipeptides reveal trends in molecular weight, residue composition, and stereochemical effects:
Key observations:
- Residue bulkiness : Methionine (Met) and valine (Val) introduce larger side chains, increasing molecular weight and steric hindrance compared to alanine (Ala).
- Stereochemical effects : Homochiral peptides (e.g., D-Ala-D-Ala) exhibit higher crystallinity due to uniform packing, whereas heterochiral peptides (e.g., D-Met-L-Ala) show disordered regions.
- Hydrogen bonding : All derivatives form antiparallel beta-sheets, but bulkier residues reduce hydrogen bond density.
Properties
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-7(14-11(17)19-12(3,4)5)9(15)13-8(2)10(16)18-6/h7-8H,1-6H3,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPOGQDZNCNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Acid Methyl Esters
A common initial step is the protection of the free amino group of an amino acid methyl ester (e.g., L-alanine methyl ester) using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction proceeds under mild conditions, typically at 0 °C to room temperature, to give methyl 2-{[(tert-butoxy)carbonyl]amino}propanoate.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Amino acid methyl ester + Boc-Cl + Base (e.g., triethylamine) | Boc-protected amino acid methyl ester formed |
This method is well-documented and provides good yields of the Boc-protected amino ester intermediate.
Amide Bond Formation (Peptide Coupling)
The key step in synthesizing methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate is the formation of the amide bond between the Boc-protected amino acid and another amino acid methyl ester or amine.
Typical peptide coupling reagents include:
- HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- HOBt (1-hydroxybenzotriazole)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- DIPEA or triethylamine as base
These reagents activate the carboxyl group to facilitate nucleophilic attack by the amine, forming the amide bond under mild conditions, usually in DMF or dichloromethane.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | Boc-protected amino acid + amino acid methyl ester + HBTU/HOBt + Base | Formation of this compound |
For example, amino acid methyl ester hydrochlorides are neutralized with triethylamine and reacted with Boc-protected amino acids activated by HBTU/HOBt at room temperature overnight.
Alternative Synthetic Routes
Some literature reports alternative routes involving:
- Condensation of L-alanine with methyl 2-(2,4,6-trimethoxyphenyl)acetate followed by reaction with tert-butyl bromoacetate to form an aminoester intermediate, then hydrolysis to yield the target compound.
- Use of copper(II)-mediated coupling for peptide bond formation in methanol under mild conditions, which offers rapid and efficient synthesis of protected peptides including Boc derivatives.
| Method | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection with Boc-Cl | DCM or aqueous base | 0 °C to RT | 1-3 hours | 80-95 | Requires base like triethylamine |
| Peptide coupling with HBTU/HOBt | DMF or DCM | RT | Overnight | 60-85 | Commonly used for amide bond formation |
| Copper(II)-mediated coupling | Methanol | RT | 5-30 minutes | 70-90 | Rapid, mild, suitable for peptides |
| Condensation with bromoacetate | EtOAc/MeCN | RT to ice bath | 18 hours | 60-75 | Multi-step, stereoselective |
After synthesis, the compound is typically purified by:
- Extraction with organic solvents (e.g., ethyl acetate, dichloromethane)
- Washing with aqueous solutions (NaHCO3, HCl, brine)
- Drying over anhydrous sodium sulfate or magnesium sulfate
- Flash column chromatography on silica gel using gradients of petroleum ether/ethyl acetate or dichloromethane/methanol
Characterization is confirmed by:
- NMR spectroscopy (1H, 13C)
- Mass spectrometry
- Melting point analysis
- Optical rotation for chiral purity
This compound is most commonly prepared via Boc protection of amino acid methyl esters followed by peptide coupling using standard reagents such as HBTU/HOBt in DMF. Alternative methods like copper(II)-mediated coupling offer rapid synthesis under mild conditions. Multi-step syntheses involving condensation and alkylation are also reported but are less common. The choice of method depends on the desired stereochemical purity, scale, and available reagents.
This detailed synthesis overview integrates data from peer-reviewed literature and reliable chemical databases, providing a robust foundation for researchers aiming to prepare this compound for peptide synthesis or related applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can yield different isomers.
Substitution: The Boc protecting group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride in methanol is frequently used.
Substitution: Acidic conditions using trifluoroacetic acid can remove the Boc group.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate involves the protection of amine groups during chemical reactions. The Boc group stabilizes the compound, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound’s analogs differ in substituents, protecting groups, and ester moieties, which influence their physicochemical properties and applications. Key comparisons include:
a) Ester Group Modifications
- The 4-hydroxyphenyl moiety enhances polarity, improving water solubility compared to the target compound .
- Methyl 2-(4-bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoate: The 4-bromobenzyl group introduces steric bulk and electron-withdrawing effects, which may enhance stability toward nucleophilic attack but reduce solubility in polar solvents .
b) Protecting Groups
- (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanamido)-3-(1H-indol-3-yl)propanoate: Substituting Boc with a benzyloxycarbonyl (Cbz) group alters deprotection requirements (hydrogenolysis vs. acidolysis). Cbz offers orthogonal protection strategies but is less stable under reducing conditions .
Biological Activity
Structural Characteristics
- Molecular Formula : C₁₂H₂₂N₂O₅
- CAS Number : 51513-86-1
- Functional Groups :
- Methyl ester
- Tert-butoxycarbonyl (Boc) protecting group
- Amide linkage
Synthesis Pathway
The synthesis of Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate typically involves several key steps:
- Protection of Amino Group : The amino acid is protected using Boc-Cl in the presence of a base.
- Amide Bond Formation : The protected amino acid is coupled with another amino acid derivative using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).
- Esterification : The final step involves esterification with methanol, often catalyzed by sulfuric acid.
This multistep process allows for the creation of complex peptide structures with high stereochemical specificity .
Potential Biological Applications
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties. Here are some potential applications based on its structural characteristics:
- Peptide Synthesis : The compound serves as a building block for synthesizing bioactive peptides, which can have various therapeutic applications.
- Enzyme Interaction Studies : It can be used to study enzyme-substrate interactions due to its ability to undergo hydrolysis and deprotection under specific conditions .
- Drug Development : As an intermediate in the synthesis of pharmaceuticals, it may contribute to the development of chiral drugs that target specific biological pathways.
Case Studies and Research Findings
- Peptide Synthesis : Research indicates that compounds featuring Boc protecting groups are commonly utilized in synthesizing peptides that exhibit biological activity, such as antimicrobial or anticancer properties .
- Inhibition Studies : Similar compounds have been studied for their inhibitory effects on various enzymes involved in cancer progression. For instance, thiazole derivatives have shown micromolar inhibition against specific cancer-related proteins . Although this compound has not been directly tested, its structural analogs suggest potential efficacy in similar pathways.
- Chemical Reactivity : The compound's reactivity profile includes hydrolysis and substitution reactions, which are critical for modifying biological targets. This could facilitate the development of new therapeutic agents targeting specific diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Potentially bioactive | Used in peptide synthesis |
| (S)-Methyl 2-(2-amino)propanamido)propanoate | Lacks Boc group | Less stable | May have different reactivity |
| Methyl 2-(3-benzamidopropanamido)thiazole-5-carboxylate | Thiazole derivative | Inhibitory activity against HSET | Demonstrates anticancer properties |
Q & A
Q. What are the key synthetic routes for Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate?
- Methodological Answer : The compound is synthesized via sequential amidation and Boc-protection. A typical protocol involves:
Coupling Reaction : Reacting tert-butyl chloroformate with an amino acid derivative (e.g., methyl 2-aminopropanoate) in tetrahydrofuran (THF) using potassium tert-butoxide as a base .
Amidation : Introducing a second amino acid moiety via carbodiimide-mediated coupling (e.g., using DCC/DMAP) .
Purification : Column chromatography (e.g., 10% MeOH/CH₂Cl₂) yields the purified product (>90% yield in some protocols) .
Critical Parameters : Solvent choice (dry THF), reaction time (3–5 hours reflux), and stoichiometric ratios (e.g., 1.5 eq. triphenylphosphine for thiolation steps) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include Boc-protected amine protons (δ 1.45 ppm, singlet) and ester methyl groups (δ 3.73 ppm). Diastereotopic protons in the propanoate backbone appear as multiplet signals (δ 4.35–4.61 ppm) .
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 470.1919 observed vs. 470.2044 calculated) .
Table 1 : Representative NMR Data from Analogous Compounds
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Boc tert-butyl | 1.45 | s (9H) |
| Ester methyl (OCH₃) | 3.73 | s (3H) |
| Amide NH | 5.73 | d (J=7.5 Hz) |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Use anhydrous THF or DMF to minimize hydrolysis of the Boc group .
- Catalyst Screening : Triphenylphosphine enhances thiol-alkylation efficiency (e.g., 90% yield in compound 19 synthesis) .
- Workup Strategies : Acidic extraction (e.g., 1N HCl) removes unreacted amines, while silica gel chromatography isolates the product from byproducts like triphenylphosphine oxide .
Q. How to resolve discrepancies between theoretical and observed mass spectrometry data?
- Methodological Answer :
- Isotopic Pattern Analysis : Verify if observed peaks align with expected isotopic distributions (e.g., sulfur-containing analogs may show M+2 peaks).
- Ionization Artifacts : Use softer ionization methods (e.g., ESI instead of EI) to avoid fragmentation .
- Byproduct Identification : LC-MS/MS can detect common impurities, such as de-Boc derivatives or hydrolyzed esters .
Q. What strategies preserve Boc-group stability during downstream functionalization?
- Methodological Answer :
- Mild Deprotection : Use TFA in CH₂Cl₂ (0°C) for Boc removal without cleaving ester groups .
- Orthogonal Protection : Introduce acid-labile groups (e.g., Fmoc) for subsequent modifications .
- Temperature Control : Avoid prolonged heating (>50°C) to prevent Boc decomposition .
Q. How to address stereochemical challenges in amidation steps?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-configured amino acid precursors to enforce desired stereochemistry .
- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective amidation of enantiomers .
- Stereochemical Analysis : Compare experimental NMR coupling constants (e.g., J = 7.5 Hz for trans amide protons) with DFT-calculated values .
Data Contradiction Analysis
Conflicting NMR Data in Diastereomeric Mixtures
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping signals by cooling samples to –40°C .
- COSY/NOESY : Identify through-space correlations to distinguish diastereomers (e.g., NOE between amide NH and adjacent CH groups) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times with standards .
Applications in Academic Research
Q. How is this compound utilized in peptide mimetic studies?
- Methodological Answer :
- Scaffold Design : The Boc-protected amine and ester groups enable modular incorporation into peptidomimetics targeting TLR2 receptors .
- Biological Assays : Test stability in PBS (pH 7.4) to assess hydrolytic resistance of the ester moiety .
Table 2 : Stability of Analogous Compounds in Physiological Conditions
| Compound | Half-life (PBS, 37°C) |
|---|---|
| Methyl ester | 12 hours |
| Ethyl ester | 24 hours |
| tert-Butyl ester | >72 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
